molecular formula C5H7ClN2O B2748453 5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole CAS No. 79867-19-9

5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole

Cat. No. B2748453
CAS RN: 79867-19-9
M. Wt: 146.57
InChI Key: KIENAMKWOOZFOD-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole (5-CE-3-Me-1,2,4-oxadiazole) is an organic compound that belongs to the family of oxadiazoles. It is a heterocyclic compound containing a five-membered ring, with two nitrogen atoms and three carbon atoms, and a chlorine atom attached to the first carbon atom. 5-CE-3-Me-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields, such as medicine, agriculture and industry. We will also discuss the advantages and limitations of using 5-CE-3-Me-1,2,4-oxadiazole in laboratory experiments, as well as potential future directions for research involving this compound.

Scientific Research Applications

Medicinal Chemistry Applications

Oxadiazoles, including 1,2,4- and 1,3,4-oxadiazole derivatives, are important motifs in druglike molecules due to their bioisosteric properties, potentially replacing ester and amide functionalities. These compounds exhibit significant differences in lipophilicity, metabolic stability, hERG inhibition, and aqueous solubility, with 1,3,4-oxadiazole isomers often showing favorable profiles. Novel synthetic routes have facilitated the use of these heteroaromatic rings in drug development (Boström et al., 2012).

Material Science and Luminescent Properties

1,3,4-oxadiazole derivatives have been synthesized and characterized for their mesomorphic behavior and photoluminescence properties. These compounds demonstrated significant potential in applications requiring blue fluorescence emission and high photoluminescence quantum yields, indicating their use in display technologies and optical materials (Han et al., 2010).

Corrosion Inhibition

Oxadiazole derivatives have also been investigated for their corrosion inhibition efficiency on mild steel in acidic environments. These studies revealed that certain oxadiazole compounds could significantly protect metal surfaces from corrosion, suggesting their utility in industrial applications to enhance the longevity of metal structures and components (Kalia et al., 2020).

Synthetic Chemistry

Research into the chlorination of oxadiazoles, such as 3,5-dimethyl-1,2,4-oxadiazole, has provided insights into the reactivity and functionalization of these heterocyclic compounds, enabling the development of novel synthetic methodologies and the creation of derivatives with potential applications in various scientific fields (Burden & Heywood, 1972).

Fungicidal Activity

Some oxadiazole derivatives have demonstrated fungicidal activity against significant agricultural pathogens, offering a potential avenue for the development of new agrochemicals to protect crops from disease (Chen et al., 2000).

properties

IUPAC Name

5-(1-chloroethyl)-3-methyl-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c1-3(6)5-7-4(2)8-9-5/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIENAMKWOOZFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79867-19-9
Record name 5-(1-chloroethyl)-3-methyl-1,2,4-oxadiazole
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